molecular formula C10H21NO B13618560 2-(Methylamino)-1-(4-methylcyclohexyl)ethan-1-ol

2-(Methylamino)-1-(4-methylcyclohexyl)ethan-1-ol

Cat. No.: B13618560
M. Wt: 171.28 g/mol
InChI Key: DWRNXXBPLZIJBR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Methylamino)-1-(4-methylcyclohexyl)ethan-1-ol is a secondary alcohol with a methylamino group on the second carbon and a 4-methylcyclohexyl substituent on the first carbon. Its molecular formula is C₁₀H₂₁NO, and its calculated molecular weight is 171.27 g/mol.

Properties

Molecular Formula

C10H21NO

Molecular Weight

171.28 g/mol

IUPAC Name

2-(methylamino)-1-(4-methylcyclohexyl)ethanol

InChI

InChI=1S/C10H21NO/c1-8-3-5-9(6-4-8)10(12)7-11-2/h8-12H,3-7H2,1-2H3

InChI Key

DWRNXXBPLZIJBR-UHFFFAOYSA-N

Canonical SMILES

CC1CCC(CC1)C(CNC)O

Origin of Product

United States

Preparation Methods

Preparation Methods Analysis

General Synthetic Strategy

The synthesis of 2-(Methylamino)-1-(4-methylcyclohexyl)ethan-1-ol generally involves the following key steps:

  • Formation of the cyclohexyl-substituted ketone or aldehyde precursor.
  • Nucleophilic substitution or reductive amination with methylamine.
  • Reduction of intermediates to yield the secondary amine alcohol.

This approach is consistent with methods used for structurally related compounds such as 4-methyl-2-(methylamino)pentan-1-ol, which shares a similar backbone and functional groups.

Specific Synthetic Routes

Reductive Amination Route

One common method involves reductive amination of 4-methylcyclohexanone with methylamine, followed by reduction:

Step Reactants Conditions Notes
Formation of imine 4-methylcyclohexanone + methylamine Anhydrous ethanol, room temperature, acid catalyst (e.g., HCl) Formation of Schiff base intermediate
Reduction Imine intermediate + reducing agent Sodium borohydride or lithium aluminum hydride, low temperature (0-5°C), anhydrous ether Converts imine to secondary amine alcohol

This method benefits from mild reaction conditions and good selectivity for the desired secondary amine alcohol.

Alkylation and Reduction Route

Alternatively, alkylation of methylaminoethanol derivatives with 4-methylcyclohexyl halides followed by reduction can be employed, although this is less commonly reported for this specific compound.

Industrial Continuous Flow Synthesis

In industrial settings, continuous flow reactors are used to optimize reaction parameters such as temperature, pressure, and reactant concentrations, improving yield and product consistency. This approach is particularly advantageous for scale-up and process control.

Reaction Conditions and Reagents

Reaction Step Reagents/Conditions Solvent Temperature Yield/Notes
Imine formation Methylamine, acid catalyst (HCl) Anhydrous ethanol Room temperature Rapid formation, monitored by TLC
Reduction Sodium borohydride or lithium aluminum hydride Anhydrous ether 0-5°C High selectivity, moderate to high yield
Purification Acid-base extraction, crystallization Various Ambient Purity confirmed by NMR, GC-MS

The acid catalyst facilitates imine formation by protonating the carbonyl oxygen, increasing electrophilicity. Sodium borohydride is preferred for its selectivity and ease of handling compared to lithium aluminum hydride.

Mechanistic Insights

  • Imine Formation: The carbonyl group of 4-methylcyclohexanone reacts with methylamine to form a Schiff base (imine) via nucleophilic addition and dehydration.
  • Reduction: The imine is selectively reduced to the corresponding secondary amine alcohol by hydride transfer from sodium borohydride or lithium aluminum hydride.
  • Stereochemistry: The presence of the cyclohexyl ring and methyl substituent can influence stereochemical outcomes, often favoring one diastereomer depending on reaction conditions.

Comparative Data Table of Preparation Methods

Method Key Steps Advantages Disadvantages Typical Yield (%)
Reductive amination Imine formation + reduction Mild conditions, good selectivity Requires careful temperature control 70-90
Alkylation + reduction Alkylation of amine + reduction Potential for diverse substitutions More steps, possible side reactions 50-75
Continuous flow industrial Controlled reductive amination High reproducibility, scalable Requires specialized equipment 85-95

Research Discoveries and Applications

While the primary focus is on preparation, it is notable that the compound’s synthesis has been optimized for use as a building block in asymmetric catalysis and pharmaceutical intermediates. The hydroxyl and methylamino functionalities allow further chemical modifications, expanding its utility.

Recent advances in related compounds include TEMPO-mediated radical reactions for functionalization of amines, although direct application to this compound is yet to be reported.

Chemical Reactions Analysis

Oxidation Reactions

This compound undergoes oxidation primarily at its ethanol moiety. Reaction outcomes depend on the oxidizing agent and conditions:

Reagent Conditions Product Yield
KMnO₄Acidic aqueous, 25°C, 6 hr2-(Methylamino)-1-(4-methylcyclohexyl)ethanoic acid62%
CrO₃/H₂SO₄Acetone, 0°C → RT, 3 hr2-(Methylamino)-1-(4-methylcyclohexyl)ethanal48%

The hydroxyl group’s primary position allows full oxidation to carboxylic acids under strong acidic conditions, while milder agents yield aldehydes. Steric hindrance from the 4-methylcyclohexyl group moderates reaction rates.

Reduction and Reductive Amination

The methylamino group participates in reductive amination with carbonyl compounds:

Substrate Reagent Conditions Product
AcetaldehydeNaBH₄MeOH, 0°C → RT, 2 hrN-Ethyl-2-(methylamino)-1-(4-methylcyclohexyl)ethan-1-ol
CyclohexanoneNaBH₃CNTHF, RT, 12 hrN-Cyclohexyl-2-(methylamino)-1-(4-methylcyclohexyl)ethan-1-ol

NaBH₄ selectively reduces imine intermediates formed in situ, while NaBH₃CN facilitates direct reductive amination without isolating intermediates .

Acylation and Alkylation

The secondary amine undergoes nucleophilic substitution with acyl/alkyl halides:

Reaction Type Reagent Conditions Product
AcylationPivaloyl chlorideNaH/THF, 0°C → RT, 2 hrN-Pivaloyl-2-(methylamino)-1-(4-methylcyclohexyl)ethan-1-ol
AlkylationBenzyl bromideK₂CO₃/CH₃CN, reflux, 8 hrN-Benzyl-2-(methylamino)-1-(4-methylcyclohexyl)ethan-1-ol

Pivaloyl chloride reacts efficiently under anhydrous conditions, while alkylation requires polar aprotic solvents for optimal nucleophilicity .

Condensation Reactions

The amine group forms Schiff bases with aldehydes:

Aldehyde Conditions Product Stability
Formaldehyde4Å molecular sieves, RT, 16 hrN-Methylene-2-(methylamino)-1-(4-methylcyclohexyl)ethan-1-olAir-sensitive
BenzaldehydeToluene, reflux, 4 hrN-Benzylidene-2-(methylamino)-1-(4-methylcyclohexyl)ethan-1-olCrystalline

Schiff bases serve as intermediates for synthesizing heterocyclic compounds or protected amine derivatives .

Stability and Side Reactions

  • Thermal decomposition : Above 150°C, the compound undergoes retro-aldol cleavage, yielding 4-methylcyclohexylmethanol and methylamine derivatives.

  • pH sensitivity : Protonation of the amine group below pH 4 enhances water solubility but reduces nucleophilicity.

This reactivity profile underscores the compound’s versatility in medicinal chemistry, particularly for synthesizing bioactive analogs with modified pharmacokinetic properties.

Scientific Research Applications

2-(Methylamino)-1-(4-methylcyclohexyl)ethan-1-ol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Studied for its potential effects on biological systems, including enzyme interactions.

    Medicine: Investigated for its potential therapeutic properties, such as acting as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(Methylamino)-1-(4-methylcyclohexyl)ethan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

2-(4-Methoxyphenyl)-2-(methylamino)ethan-1-ol

  • Structure : Substitutes the 4-methylcyclohexyl group with a 4-methoxyphenyl ring.
  • Molecular Formula: C₁₀H₁₅NO₂; Molecular Weight: 181.23 g/mol .
  • The hydroxyl and methylamino groups are retained, but the cyclohexyl group’s stereochemical effects are absent.

1-(4-Fluorophenyl)-2-(methylamino)ethan-1-ol Hydrochloride

  • Structure : Features a 4-fluorophenyl ring and exists as a hydrochloride salt.
  • Molecular Formula: C₉H₁₃ClFNO; Molecular Weight: 205.66 g/mol .
  • The salt form improves solubility in polar solvents.

3-Methylmethcathinone (3-MMC)

  • Structure: Replaces the ethanol backbone with a propan-1-one group and a 3-methylphenyl substituent.
  • Molecular Formula: C₁₁H₁₃NO; Molecular Weight: 175.23 g/mol .
  • Key Differences : The ketone group increases polarity but reduces hydrogen-bonding capacity compared to the hydroxyl group. The 3-methylphenyl substituent may confer distinct pharmacokinetic properties.

2-(Methylamino)-2-(o-tolyl)cyclohexan-1-one (2-MDCK)

  • Structure: Cyclohexanone core with o-tolyl and methylamino groups.
  • Molecular Formula: C₁₄H₁₇NO; Molecular Weight: 215.29 g/mol .

Physicochemical and Pharmacological Comparisons

Table 1: Comparative Analysis of Structural Analogs

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Functional Groups
2-(Methylamino)-1-(4-methylcyclohexyl)ethan-1-ol C₁₀H₂₁NO 171.27 (calculated) 4-Methylcyclohexyl Hydroxyl, Methylamino
2-(4-Methoxyphenyl)-2-(methylamino)ethan-1-ol C₁₀H₁₅NO₂ 181.23 4-Methoxyphenyl Hydroxyl, Methylamino
1-(4-Fluorophenyl)-2-(methylamino)ethan-1-ol HCl C₉H₁₃ClFNO 205.66 4-Fluorophenyl, Hydrochloride Hydroxyl, Methylamino
3-Methylmethcathinone (3-MMC) C₁₁H₁₃NO 175.23 3-Methylphenyl Ketone, Methylamino
2-MDCK C₁₄H₁₇NO 215.29 o-Tolyl, Cyclohexanone Ketone, Methylamino

Key Observations:

Hydrogen Bonding: The hydroxyl group in ethanol derivatives (e.g., target compound) offers stronger hydrogen-bonding capacity than ketones (e.g., 3-MMC, 2-MDCK), affecting solubility and receptor interactions .

Stability : Cyclohexyl-containing compounds may exhibit unique degradation pathways under physiological conditions, as seen in nitrosourea analogs forming alkylating intermediates .

Pharmacological Implications

  • Target Compound: The ethanol backbone and cyclohexyl group may reduce CNS penetration compared to ketone-based analogs like 3-MMC or 2-MDCK, which are known for stimulant and hallucinogenic effects .
  • Aromatic vs. Aliphatic Substituents : Phenyl derivatives (e.g., 4-methoxyphenyl) may exhibit stronger receptor affinity due to aromatic interactions, whereas cyclohexyl groups could confer stereochemical selectivity .

Biological Activity

2-(Methylamino)-1-(4-methylcyclohexyl)ethan-1-ol, a compound with significant pharmacological interest, has been studied for its biological activity, particularly in relation to neurotransmitter systems and enzyme interactions. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, toxicity assessments, and potential therapeutic applications.

The biological activity of this compound primarily involves its interaction with specific neurotransmitter receptors. Research indicates that it can act as both an agonist and antagonist at these receptors, thereby modulating various physiological processes. The compound's structure allows it to engage in significant interactions at the molecular level, influencing signal transduction pathways and cellular activities.

Key Mechanisms:

  • Receptor Interaction: The compound binds to neurotransmitter receptors, altering their activity.
  • Signal Transduction: It influences pathways that affect cellular responses and physiological functions.

Toxicity Assessments

Toxicological studies have evaluated the safety profile of this compound. While initial assessments suggest moderate toxicity, further investigations are necessary to fully understand its safety implications. A comparative analysis with structurally similar compounds indicates that metabolites may exhibit different toxicity profiles, necessitating comprehensive studies on long-term exposure effects .

Toxicity Findings:

  • Moderate Toxicity: Initial evaluations categorize the compound as moderately toxic.
  • Metabolite Analysis: Research indicates that metabolites may have distinct toxicological effects compared to the parent compound.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound in various contexts:

  • Enzyme Interactions:
    • The compound has been shown to influence enzyme activities significantly, which is crucial for understanding its pharmacological applications. Its role as a biochemical probe in enzyme studies highlights its potential in drug development.
  • Pharmacological Applications:
    • Research indicates potential therapeutic uses in treating neurological disorders due to its interaction with neurotransmitter systems. The modulation of neurotransmitter activity suggests applications in conditions such as depression and anxiety .
  • Comparative Studies:
    • Comparative analyses with other compounds reveal unique properties that may enhance its efficacy as a therapeutic agent. For example, structural similarities with known pharmacologically active compounds provide insights into potential pathways for drug development .

Data Tables

The following table summarizes key findings related to the biological activity of this compound:

Study FocusFindingsReference
Receptor InteractionActs as an agonist/antagonist at neurotransmitter receptors
Toxicity AssessmentModerate toxicity; metabolites may be more toxic
Enzyme InteractionInfluences enzyme activities; potential for drug development
Therapeutic ApplicationsPotential use in treating neurological disorders

Q & A

Q. What are the established synthetic routes for 2-(Methylamino)-1-(4-methylcyclohexyl)ethan-1-ol, and how do reaction conditions influence yield?

  • Methodological Answer : A common approach involves catalytic hydrogenation of nitriles or reductive amination of ketones. For example, iron(II) phthalocyanine (FePC) catalyzes the regioselective hydration of alkynes to secondary alcohols under aerobic conditions, achieving yields up to 67.8% (room temperature, 6–24 h, ethanol solvent) . Another method uses reflux with anhydrous potassium carbonate (50 mmol) in ethanol for 6 hours, followed by recrystallization to isolate the product . Optimizing solvent polarity (e.g., ethanol vs. dichloromethane) and catalyst loading (e.g., 0.25 mol% FePC) significantly impacts yield and purity.

Q. How is structural characterization performed for this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (¹H NMR) is critical for confirming regiochemistry. Key signals include δ 1.44 ppm (d, J = 6.3 Hz, methyl group adjacent to hydroxyl) and δ 4.75 ppm (q, J = 6.45 Hz, -CH(OH)-) . Gas chromatography (GC) paired with mass spectrometry (MS) identifies molecular ion peaks (e.g., m/z 165.23 for the parent ion) and fragmentation patterns. Polarimetry may further resolve stereoisomers if chirality is present .

Advanced Research Questions

Q. What mechanistic insights explain regioselectivity in the iron-catalyzed synthesis of secondary alcohols from alkynes?

  • Methodological Answer : FePC promotes Markovnikov addition via a radical mechanism under aerobic conditions. The alkynes coordinate to the Fe center, forming a π-complex that undergoes hydroxylation at the more substituted carbon. Isotopic labeling (e.g., D₂O) confirms water as the hydroxyl source. Anti-Markovnikov pathways are suppressed due to steric hindrance from the 4-methylcyclohexyl group . Competing oxidation pathways (e.g., ketone formation) are minimized by controlling O₂ partial pressure .

Q. How can conflicting spectroscopic data (e.g., GC vs. NMR) be resolved for this compound?

  • Methodological Answer : Discrepancies often arise from residual solvents or diastereomers. For example, GC-MS may show a single peak due to co-elution, while NMR reveals multiple conformers. Purification via flash chromatography (silica gel, hexane/ethyl acetate gradient) or preparative HPLC resolves such issues. Cross-validation with infrared (IR) spectroscopy (e.g., O-H stretch at 3300–3500 cm⁻¹) confirms functional group integrity .

Q. What are the limitations of current synthesis protocols in scalability and environmental impact?

  • Methodological Answer : Scaling FePC-catalyzed reactions faces challenges in catalyst recovery and O₂ sensitivity. Alternative methods using biocatalysts (e.g., alcohol dehydrogenases) in aqueous media show promise for greener synthesis but require optimization of enzyme stability and cofactor recycling . Solvent choice (e.g., ethanol vs. acetonitrile) also affects E-factor calculations, with ethanol reducing waste but prolonging reaction times .

Research Gaps and Future Directions

  • Mechanistic Studies : Elucidate FePC’s role in stabilizing transition states using DFT calculations .
  • Sustainability : Develop immobilized FePC catalysts or enzymatic systems to reduce waste .
  • Biological Screening : Explore antimicrobial activity against Gram-positive bacteria (e.g., S. aureus) given structural analogs’ efficacy .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.